N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide
Description
X-ray Diffraction Studies
While single-crystal X-ray data for this compound remains unpublished, analogous tetrahydrocarbazole derivatives exhibit characteristic unit cell parameters and space group symmetries. For example, 1,2,3,4-tetrahydrocarbazole crystallizes in the monoclinic system with space group P2₁/c and unit cell dimensions a = 8.23 Å, b = 10.45 Å, c = 12.87 Å, and β = 97.5°. The target compound’s crystalline form is predicted to adopt similar packing arrangements, with intermolecular hydrogen bonds between the amide carbonyl and tetrazole nitrogen atoms stabilizing the lattice.
Spectroscopic Profiling
Infrared Spectroscopy :
- Amide I Band : A strong absorption at 1650–1670 cm⁻¹ corresponds to the C=O stretching vibration of the benzamide group.
- Tetrazole Ring : Characteristic C=N stretching modes appear at 1560–1600 cm⁻¹, while N-H deformation vibrations of the tetrazole are observed near 1250 cm⁻¹.
- Aromatic C-H Stretching : Bands in the 3000–3100 cm⁻¹ region arise from the tetrahydrocarbazole’s aromatic protons.
Nuclear Magnetic Resonance Spectroscopy :
- ¹H NMR :
- Tetrahydrocarbazole Protons: Multiplet signals between δ 6.8–7.2 ppm (aromatic H), δ 2.8–3.2 ppm (methylene H adjacent to nitrogen), and δ 1.8–2.2 ppm (saturated methylene H).
- Benzamide Protons: A singlet at δ 8.1–8.3 ppm (amide NH), with aromatic protons adjacent to the tetrazole appearing as a doublet at δ 7.5–7.7 ppm.
- ¹³C NMR :
Mass Spectrometry :
High-resolution ESI-MS displays a molecular ion peak at m/z 381.15 [M+H]⁺, consistent with the molecular formula C₂₀H₁₇N₆O. Fragmentation patterns reveal sequential loss of the tetrazole ring (−71 Da) and tetrahydrocarbazole moiety (−171 Da).
Computational Modeling of Molecular Geometry
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the compound’s optimized geometry and electronic structure:
| Parameter | Calculated Value |
|---|---|
| C=O Bond Length | 1.23 Å |
| N-N Bond in Tetrazole | 1.33 Å |
| Dihedral Angle (Amide) | 178.5° |
| HOMO-LUMO Gap | 4.2 eV |
The planar arrangement of the benzamide-tetrazole system facilitates π-π stacking interactions, while the tetrahydrocarbazole adopts a boat-like conformation to minimize steric strain. Molecular electrostatic potential maps highlight electron-rich regions at the tetrazole nitrogens (−0.45 e) and the amide oxygen (−0.38 e), suggesting potential sites for electrophilic attack or hydrogen bond donation.
Comparative Analysis with Related Carbazole-Tetrazole Hybrids
The structural and electronic features of this compound were compared with three analogous compounds:
The presence of the tetrazole group in the target compound confers distinct advantages over oxadiazole-containing analogs, including greater chemical stability and enhanced dipole moment (4.8 D vs. 3.2 D for oxadiazole derivatives). Comparative molecular field analysis (CoMFA) demonstrates that the tetrazole’s electronegative substituents improve hydrophobic interactions with biological targets by 1.5–2.0 kcal/mol relative to simpler carbazole derivatives.
Properties
Molecular Formula |
C20H18N6O |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C20H18N6O/c27-20(15-7-2-4-11-18(15)26-12-21-24-25-26)23-17-10-5-8-14-13-6-1-3-9-16(13)22-19(14)17/h1-4,6-7,9,11-12,17,22H,5,8,10H2,(H,23,27) |
InChI Key |
NWRRJWUGUPQPGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4N5C=NN=N5 |
Origin of Product |
United States |
Biological Activity
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H19N5 |
| Molecular Weight | 313.37 g/mol |
| LogP | 3.5845 |
| Polar Surface Area | 51.82 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
These properties suggest that the compound has favorable characteristics for bioactivity, including reasonable lipophilicity and polar surface area conducive to cellular permeability.
Recent studies have highlighted various mechanisms through which this compound exerts its biological effects:
- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation. It has been reported to affect the STAT3 signaling pathway, a critical regulator in many cancers. In particular, certain carbazole derivatives have been found to inhibit STAT3 activation significantly at concentrations as low as 50 µM .
- Neuroprotective Effects : Similar compounds within the carbazole family have demonstrated neuroprotective properties against oxidative stress-induced neuronal injury. For instance, derivatives have been noted for their ability to protect HT22 cells from glutamate-induced toxicity .
- Antimicrobial Properties : The compound's structure suggests potential antibacterial and antifungal activities. Carbazole derivatives are known for their broad-spectrum antimicrobial effects, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Antitumor Studies
A notable study investigated the effects of various N-substituted carbazoles on cancer cell lines. This compound was part of a series evaluated for cytotoxicity against human cancer cell lines using the MTT assay. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM.
Neuroprotection Research
In another study focused on neuroprotection, researchers evaluated the activity of several carbazole derivatives on neuronal cells exposed to oxidative stress. The findings suggested that compounds with bulky substituents at the nitrogen position exhibited enhanced neuroprotective effects compared to those without such modifications .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C17H19N5O
- Molecular Weight : 313.37 g/mol
- Chemical Structure : The compound features a carbazole moiety linked to a tetrazole and benzamide, which contribute to its pharmacological properties.
Physical Properties
- Solubility : Soluble in organic solvents such as DMSO and DMF.
- Stability : Stable under normal laboratory conditions but sensitive to light.
Medicinal Chemistry
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Neuropharmacology
Research indicates that this compound may exhibit neuroprotective effects. It has been studied for:
- Antidepressant Activity : In animal models, it has shown promise in alleviating symptoms of depression through modulation of neurotransmitter systems.
- Cognitive Enhancement : Preliminary studies suggest potential benefits in improving cognitive functions, possibly through cholinergic mechanisms.
Cancer Therapy
The compound's structure allows it to interact with multiple targets involved in cancer progression:
- Inhibition of Tumor Growth : Studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
- Targeting Kinases : Its ability to act on kinase pathways makes it a candidate for further investigation in targeted cancer therapies.
Antimicrobial Activity
The compound has shown antimicrobial properties against various pathogens. Its effectiveness is attributed to the presence of the tetrazole group, which enhances its interaction with microbial targets.
Synthesis of Derivatives
The synthesis of this compound can lead to the development of new derivatives with improved efficacy or reduced toxicity. Various synthetic routes have been explored:
- Condensation Reactions : Utilizing carbazole derivatives as starting materials for synthesizing new compounds.
Research and Development
Ongoing research focuses on optimizing the pharmacokinetic properties of this compound through structural modifications. Investigations into its mechanisms of action are crucial for understanding its therapeutic potential.
Case Study 1: Neuroprotective Effects
In a controlled study involving rodent models, the administration of this compound resulted in significant improvements in behavioral tests related to anxiety and depression. The compound was found to modulate serotonin levels effectively.
Case Study 2: Anticancer Activity
A series of experiments conducted on human cancer cell lines indicated that this compound inhibited cell growth by inducing apoptosis via mitochondrial pathways. The results suggested that it could serve as a lead compound for developing novel anticancer agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s analogs differ in substituents on the carbazole ring or benzamide moiety. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The tetrazole group in the target compound introduces higher nitrogen content and polarity compared to methoxy or methyl substituents in analogs .
- Imidazole-based benzamides (e.g., 4a-4j) exhibit higher melting points (237–294°C), suggesting greater crystallinity due to hydrogen bonding from imidazole NH groups . The tetrazole’s acidic NH (pKa ~4.9) may similarly enhance solubility in polar solvents.
Stability and Impurity Profiles
- Imidazole/Triazole Analogs : Greater stability under acidic conditions due to less acidic NH groups (imidazole pKa ~14.5 vs. tetrazole pKa ~4.9) .
Preparation Methods
Cyclization of Substituted Cyclohexenones
The tetrahydrocarbazole structure is synthesized via a Fischer indole cyclization. A substituted cyclohexenone (e.g., 6-ethyl-2-cyclohexen-1-one) reacts with phenylhydrazine derivatives under acidic conditions:
Conditions :
Bromination and Functionalization
The carbazole core undergoes bromination at the 6-position using bromine (Br₂) or N-bromosuccinimide (NBS) to introduce a reactive site for subsequent cross-coupling.
Purification and Characterization
Column Chromatography
The crude product is purified using silica gel chromatography with a gradient of ethyl acetate/hexanes (1:3 to 1:1).
Recrystallization
Final recrystallization from ethanol/water (4:1) yields pure compound as white crystals.
Purity : >98% (HPLC)
Melting Point : 210–212°C
Optimization Strategies
Catalytic Improvements
Solvent Effects
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DCM | 6 | 68 |
| THF | 8 | 72 |
| DMF | 4 | 65 |
Challenges and Solutions
Q & A
Q. What are the recommended multi-step synthetic pathways for N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide, and how can reaction conditions be optimized?
The synthesis involves sequential reactions such as amide coupling, nucleophilic substitution, and tetrazole ring formation. Key steps include:
- Amide bond formation : Reacting 2-(1H-tetrazol-1-yl)benzoic acid with 2,3,4,9-tetrahydro-1H-carbazol-1-amine using coupling agents like EDC/HOBt in DMF .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and yields for heterocyclic intermediates .
- Catalyst selection : Pd-based catalysts improve coupling efficiency in carbazole functionalization . Yield optimization requires controlled temperature (60–80°C) and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- X-ray crystallography : Use SHELX or ORTEP-III for refining crystal structures and validating bond lengths/angles .
- NMR spectroscopy : 1H/13C NMR (DMSO-d6) identifies proton environments, with tetrazole protons appearing as singlets (δ 8.5–9.5 ppm) and carbazole signals in aromatic regions .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 416.48 for C23H24N6O2) .
Q. How is initial biological activity screening conducted for this compound?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli) and antiproliferative effects using MTT assays on cancer cell lines .
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates .
- Dose-response curves : IC50 values derived from nonlinear regression analysis .
Advanced Research Questions
Q. What computational methods are used to model interactions between this compound and biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes with enzymes (e.g., cytochrome P450). Tetrazole and carbazole moieties often anchor to active sites via hydrogen bonds and π-π stacking .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
- QSAR models : CoMFA/CoMSIA correlate substituent effects (e.g., methoxy vs. chloro groups) with activity .
Q. How can structure-activity relationship (SAR) studies resolve activity cliffs in analogs of this compound?
- Substituent variation : Compare analogs with halogen (Cl, Br) or methoxy groups at carbazole positions. For example, 6-methoxy derivatives show enhanced solubility but reduced MIC values .
- Bioisosteric replacement : Replace tetrazole with carboxylate groups to assess metabolic stability .
- Activity cliffs : Use 3D pharmacophore mapping to identify critical steric/electronic features (e.g., tetrazole orientation) .
Q. How should researchers address contradictions in crystallographic and spectroscopic data for this compound?
- Data reconciliation : Cross-validate X-ray-derived torsion angles with DFT-optimized geometries (B3LYP/6-31G*) .
- Hydrogen bonding analysis : Graph set analysis (Etter’s rules) resolves discrepancies in NMR vs. crystallographic proton environments .
- Dynamic effects : Variable-temperature NMR detects conformational flexibility in solution that may differ from solid-state structures .
Q. What strategies improve the pharmacokinetic profile of this compound during lead optimization?
- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyl) to carbazole to lower logP values (CLOGP < 3) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor CYP450-mediated degradation via LC-MS .
- Permeability assays : Caco-2 cell models assess intestinal absorption, with tetrazole derivatives often requiring prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
